Bis(3-biphenylyl)amine

OLED Hole Transport Material Electronic Structure

Researchers optimizing OLED hole-transport layers often face energy level misalignment when substituting meta-substituted diarylamines with generic para-linked analogs. Bis(3-biphenylyl)amine resolves this with the precise 3-biphenylyl substitution pattern required for frontier orbital alignment and amorphous film stability. • >98% HPLC purity ensures reproducible device fabrication. • Meta-biphenyl geometry provides distinct HOMO/LUMO levels vs. ortho/para isomers. • Available in 200 mg to 1 g research quantities with global ambient shipping.

Molecular Formula C24H19N
Molecular Weight 321.4 g/mol
CAS No. 169224-65-1
Cat. No. B1286518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-biphenylyl)amine
CAS169224-65-1
Molecular FormulaC24H19N
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19N/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)25-24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18,25H
InChIKeyLXOCTSJQHHCASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-biphenylyl)amine Overview


Bis(3-biphenylyl)amine (CAS: 169224-65-1), also known as di([1,1′-biphenyl]-3-yl)amine or 3,3′-iminobis(biphenyl), is an aromatic secondary amine with the molecular formula C₂₄H₁₉N and a molecular weight of 321.42 g/mol [1]. It is a solid at room temperature, typically appearing as a white to light yellow crystalline powder, with a reported melting point of 90–94°C . As a diarylamine derivative featuring two 3-biphenylyl substituents, this compound belongs to the broader class of hole-transport materials (HTMs) and organic semiconductor building blocks, primarily utilized in organic light-emitting diode (OLED) fabrication, electrophotographic receptors, and related electronic applications [2].

Bis(3-biphenylyl)amine Irreplaceability


Substitution of Bis(3-biphenylyl)amine with structurally similar alternatives—including its positional isomers (2- and 4-biphenylyl analogs), simpler triarylamines (e.g., triphenylamine), or widely used commercial HTMs (e.g., NPB, TPD)—is non-trivial and may compromise device performance . The meta-substitution pattern of the biphenyl moieties in this compound imparts distinct electronic and steric properties that differ substantially from ortho- or para-substituted variants, affecting frontier orbital energies and thus the critical energy level alignment with adjacent device layers [1]. Furthermore, the molecular geometry influences thin-film morphology and thermal stability, with class-level inference indicating that meta-linked aromatic amines can exhibit different glass transition temperatures and crystallization resistance compared to para-linked analogues [2]. Procurement of this specific compound rather than a generic diarylamine is therefore justified when precise HOMO/LUMO alignment, hole injection efficiency, or morphological stability in a defined device architecture has been optimized for the 3-biphenylyl substitution pattern.

Bis(3-biphenylyl)amine Procurement Evidence


Electronic Structure: Meta vs. Para Substitution

The meta-substitution of the 3-biphenylyl group in Bis(3-biphenylyl)amine yields a fundamentally different electronic structure compared to its para-substituted isomer, Bis(4-biphenylyl)amine. The 3-position substitution disrupts conjugation between the biphenyl units and the central amine nitrogen relative to 4-substitution, altering the frontier orbital distribution and ionization potential . While explicit HOMO values for the target compound are not reported in the retrieved primary literature, class-level inference from structurally related meta-linked versus para-linked diarylamino-biphenyl derivatives indicates that such positional isomerism can shift the HOMO energy level by approximately 0.1–0.3 eV and alter the oxidation potential accordingly [1]. This difference directly impacts the hole injection barrier at the anode interface in OLED architectures.

OLED Hole Transport Material Electronic Structure

HPLC Purity as Quality Benchmark

Commercial sources of Bis(3-biphenylyl)amine specify purity as ≥98.0% by HPLC (area%) and ≥98.0% by total nitrogen analysis . This established threshold provides a clear procurement specification that distinguishes this compound from research-grade batches of similar amines that may be supplied at lower purity (e.g., 95% or 97%). For comparison, many generic aromatic amine building blocks are commercially available at purities ranging from 95% to 98%, with the higher 98% threshold ensuring reduced levels of residual synthetic intermediates or byproducts that could act as charge traps or luminescence quenchers in electronic device fabrication.

Quality Control Analytical Chemistry Procurement

Morphological Stability for HTL Applications

The ability of Bis(3-biphenylyl)amine to form stable amorphous thin films is a critical functional attribute for hole-transport layer (HTL) applications, as crystallization during device operation leads to catastrophic failure [1]. While specific glass transition temperature (Tg) data for this compound are not available in the retrieved literature, the molecular architecture—featuring meta-linked biphenyl groups that disrupt efficient molecular packing—favors amorphous morphology relative to more planar, symmetric amines like NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) [2]. The 3-biphenylyl substitution pattern introduces steric hindrance that suppresses crystallization, an advantage over simpler triarylamines such as triphenylamine, which exhibits a strong tendency to crystallize and lacks the morphological stability required for reliable thin-film devices.

OLED Thermal Stability Thin Film

Bis(3-biphenylyl)amine Application Scenarios


OLED Hole-Transport Layer Component

Bis(3-biphenylyl)amine is best deployed as a hole-transport material or hole-injection layer component in vacuum-deposited OLED devices, where its meta-biphenyl substitution pattern provides favorable energy level alignment with ITO anodes and adjacent emissive layers [1]. The compound's amorphous film-forming characteristics support uniform thin-film deposition, contributing to stable device morphology and reduced crystallization-related failure. Its inclusion as a tertiary aromatic amine building block in OLED formulations is documented in foundational patents covering organic electroluminescent devices [1].

Diarylamino-Biphenyl HTM Building Block

This compound serves as a critical precursor for the synthesis of more complex bis(diarylamino)biphenyl derivatives, which constitute a well-established class of high-performance hole-transport materials for OLEDs [2]. The 3-biphenylyl moiety can be further functionalized via palladium-catalyzed amination or other coupling reactions to generate asymmetric triaryldiamines and extended conjugated systems tailored for specific device energy level requirements [3]. Researchers developing proprietary HTMs or optimizing energy level cascades should procure this compound for structure-activity relationship studies and combinatorial material screening.

Organic Photoconductor Applications

Beyond OLEDs, Bis(3-biphenylyl)amine is applicable as a charge-transport material in organic photoconductors and electrophotographic imaging members, where its hole-transport properties and amorphous morphology are essential for uniform charge distribution and high-resolution imaging [1]. The compound's meta-substituted biphenyl structure contributes to the energetic and spatial disorder parameters that govern charge carrier mobility in molecularly doped polymer systems.

Electronic Structure Benchmark

The well-defined molecular structure of Bis(3-biphenylyl)amine makes it suitable as a benchmark compound for computational studies of hole reorganization energies, HOMO/LUMO levels, and charge transport properties in diarylamine-based organic semiconductors. Its computed XLogP3-AA value of 6.7 and rotatable bond count of 4 provide a defined reference point for molecular modeling and quantitative structure-property relationship (QSPR) investigations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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